3-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one, commonly known as 3-Chloro-1-DFMP, is a synthetic compound that has seen an increase in usage in recent years. It is a versatile compound that can be used in a variety of applications, such as a reagent in organic synthesis, a solvent, and a ligand in coordination chemistry. It has also been used in the pharmaceutical industry, where it has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
3-Chloro-1-DFMP is a versatile compound that has a variety of scientific research applications. It has been used as a reagent in organic synthesis, a solvent, and a ligand in coordination chemistry. It has also been used in pharmaceutical research, where it has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-Chloro-1-DFMP is not yet fully understood. However, it is believed that the compound acts as an agonist at the mu opioid receptor, which is involved in pain modulation and reward pathways. It is also believed to act as an antagonist at the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
3-Chloro-1-DFMP has been found to have a variety of biochemical and physiological effects. It has been found to act as an agonist at the mu opioid receptor, which is involved in pain modulation and reward pathways. It has also been found to act as an antagonist at the serotonin receptor, which is involved in the regulation of mood and behavior. In addition, it has been found to have an anti-inflammatory effect and to have a neuroprotective effect.
Advantages and Limitations for Lab Experiments
The main advantage of 3-Chloro-1-DFMP in laboratory experiments is its versatility. It can be used as a reagent in organic synthesis, a solvent, and a ligand in coordination chemistry. In addition, it has a variety of biochemical and physiological effects, which makes it useful for a variety of research applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, so it may be difficult to use in aqueous solutions. In addition, it is relatively expensive, so it may not be suitable for large-scale experiments.
Future Directions
There are a variety of potential future directions for 3-Chloro-1-DFMP. One potential direction is to investigate its use as a drug for the treatment of pain and other conditions. Another potential direction is to investigate its use in the synthesis of other compounds. In addition, further research could be done to investigate its mechanism of action and its biochemical and physiological effects. Finally, further research could be done to investigate its potential uses in coordination chemistry and organic synthesis.
properties
IUPAC Name |
3-chloro-1-[3-(difluoromethyl)piperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO/c10-4-3-8(14)13-5-1-2-7(6-13)9(11)12/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACQQUJLWHCKDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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